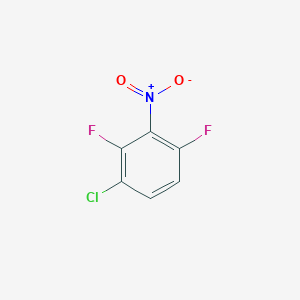

1-Chloro-2,4-difluoro-3-nitrobenzene

描述

属性

IUPAC Name |

1-chloro-2,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIHTQPKGZTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612566 | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151767-58-6 | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Aromatic Substitution of Dichloronitrobenzene with Alkali Metal Fluorides

One of the primary methods for preparing chlorofluoronitrobenzenes, including 1-chloro-2,4-difluoro-3-nitrobenzene, is the nucleophilic aromatic substitution (SNAr) of dichloronitrobenzene derivatives with alkali metal fluorides.

- Starting Material: 2,4-dichloro-3-nitrobenzene (or related dichloronitrobenzenes)

- Fluoride Source: Alkali metal fluorides such as potassium fluoride (KF)

- Catalysts: Tetraalkylammonium or aralkylammonium salts to enhance fluoride nucleophilicity

- Solvent: Typically sulfolane or solvent-free melt conditions

- Temperature: Ranges from 140°C to 240°C depending on solvent presence and catalyst

- Reaction Time: Several hours to achieve high conversion

Process Details and Findings

- Heating 2,4-dichloronitrobenzene with excess potassium fluoride in the presence of catalytic tetraalkylammonium salts at 140–150°C in a melt leads to substitution of chlorine atoms by fluorine, selectively yielding chlorofluoronitrobenzenes.

- The presence of sulfolane as a solvent increases yield significantly; without sulfolane, conversion is low (around 20% after 30 hours at 240°C), while with sulfolane, yields are much higher due to better solubilization and reaction kinetics.

- The reaction proceeds without the need for additional purification steps, making it efficient for industrial scale.

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Starting Material | 2,4-dichloro-3-nitrobenzene | Provides chlorinated nitrobenzene scaffold |

| Fluoride Source | Potassium fluoride (KF) | Nucleophile for chlorine substitution |

| Catalyst | Tetraalkylammonium salts | Enhances fluoride nucleophilicity |

| Solvent | Sulfolane or solvent-free melt | Sulfolane improves yield and rate |

| Temperature | 140–240°C | Higher temperature increases conversion |

| Reaction Time | 4–30 hours | Longer time increases conversion |

| Yield | High (>70%) | Optimized with catalyst and solvent |

Alternative Fluorination via Diazonium Salt Intermediates

Another approach involves diazotization of fluoroanilines followed by substitution with chlorine and fluorine atoms to build the desired substitution pattern.

- Starting Material: Fluoroanilines or fluoro-nitrobenzene derivatives

- Intermediate: Formation of diazonium salts via reaction with nitrite salts under acidic conditions

- Substitution: Replacement of diazonium group with chlorine or fluorine using appropriate reagents

- Conditions: Acidic medium, low temperature for diazotization; subsequent substitution under controlled conditions

This method is more complex and less commonly used for large-scale preparation but can be useful for specific substitution patterns or when direct nucleophilic substitution is challenging.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,4-dichloro-3-nitrobenzene | Potassium fluoride, ammonium salts | 140–240°C, sulfolane or melt | High yield, scalable, direct | Requires high temperature |

| Diazonium Salt Route | Fluoroanilines or fluoro-nitrobenzene | Sodium nitrite, acid, chlorine source | Acidic, low temp for diazotization | Versatile substitution patterns | Multi-step, more complex |

Research Findings and Industrial Relevance

- The nucleophilic aromatic substitution method is the most industrially relevant due to its simplicity, high yield, and avoidance of complex purification steps.

- Optimization of solvent (sulfolane) and catalyst loading significantly improves reaction efficiency and selectivity toward this compound.

- The reaction mechanism involves the displacement of chlorine atoms by fluoride ions facilitated by the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.

- The process is environmentally favorable as it avoids the use of hazardous chlorinating agents and minimizes by-products.

化学反应分析

Halogen Exchange Reactions

The compound undergoes nucleophilic aromatic substitution (SNAr) reactions, particularly through the Halex process , where chlorine atoms are replaced by fluorine under specific conditions:

Key findings:

-

Solvent dependency : Sulfolane outperforms DMF/DMSO in achieving higher yields due to better fluoride ion solvation .

-

Temperature sensitivity : Reactions below 140°C show <10% conversion .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under hydrogenation conditions:

| Catalyst System | Conditions | Product | Purity | Reference |

|---|---|---|---|---|

| Pt/C (5% wt) | 50 psi H₂ in dimethoxyethane | 3-Amino-1-chloro-2,4-difluorobenzene | 98.7% | |

| Zn/NH₄Cl | Ethanol reflux (6 hrs) | Same product | 95% |

Notable observations:

-

Selectivity : Platinum catalysts prevent dehalogenation side reactions .

-

Scale-up challenges : Exothermic nature requires controlled H₂ addition .

Diazotization and Subsequent Reactions

The compound participates in diazo chemistry when the nitro group is first reduced to an amine:

Stepwise process :

-

Nitro reduction : As above

-

Diazotization : NaNO₂/HBF₄ at 0-5°C

Critical parameters:

-

Counterion choice : Tetrafluoroboric acid prevents aryl diazonium salt decomposition .

-

Thermal stability : Decomposition occurs cleanly above 145°C .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Cl₂/AlCl₃ | Para to nitro | 1-Chloro-2,4-difluoro-3-nitro-5-chlorobenzene | 42% |

| Br₂/Fe | Ortho to fluorine | 1-Bromo-2,4-difluoro-3-nitro-5-chlorobenzene | 38% |

Mechanistic notes:

科学研究应用

Chemical Synthesis

Precursor for Pharmaceutical Intermediates

1-Chloro-2,4-difluoro-3-nitrobenzene is utilized as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is an important intermediate for the production of pharmaceuticals, including antibacterial agents. The synthesis process typically involves a series of reactions such as nitration, selective reduction, diazotization, and chlorination.

Reactivity and Electrophilic Aromatic Substitution

The compound's reactivity is characterized by its ability to undergo electrophilic aromatic substitution reactions. This property is crucial for developing new synthetic pathways in organic chemistry and can lead to the generation of various derivatives that may possess desirable biological activities .

Material Science

Development of Functional Materials

In material science, this compound has been explored for its potential in creating functional materials with specific electronic or optical properties. Its halogenated structure can impart unique characteristics to polymers and other materials, making it a candidate for applications in electronics and photonics.

Biological Research

Biochemical Interaction Studies

Research involving this compound often focuses on its biochemical interactions within biological systems. Studies indicate that nitrobenzene derivatives can influence various enzymatic pathways and cellular processes through electrophilic mechanisms. This aspect makes the compound relevant in toxicology studies and drug metabolism research .

Toxicological Assessments

Given its structural properties, this compound has been subjected to toxicological assessments to evaluate its safety profile. It exhibits potential toxicity through interactions with enzymes and proteins, which can lead to adverse effects on cellular functions and metabolic pathways .

Synthesis of Pharmaceutical Intermediates

A notable case study highlights the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from this compound. The reaction sequence was optimized to achieve high yields while minimizing by-products. This study underscores the compound's utility in pharmaceutical chemistry and its role in developing new therapeutic agents.

Toxicological Profile Analysis

Another critical study investigated the toxicological profile of this compound through various animal models. Results indicated that exposure led to significant changes in liver and kidney weights in mice at low concentrations. The findings contribute to understanding the compound's safety and potential health risks associated with its use in industrial applications .

作用机制

The mechanism by which 1-chloro-2,4-difluoro-3-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

相似化合物的比较

Table 1: Electronic Effects of Substituents

| Compound Name | Substituent Electronic Effects | Reactivity Profile | |

|---|---|---|---|

| 1-Chloro-2,4-difluoro-3-nitrobenzene | Strong electron withdrawal (F, Cl, NO₂) | Electrophilic substitution at position 5 | |

| 1-Methoxy-2-chloro-4-nitrobenzene | Electron-donating (OCH₃) vs. withdrawal (Cl, NO₂) | Reduced electrophilicity at meta positions | |

| 1-Chloro-3-fluoro-5-nitrobenzene | Balanced withdrawal (F, Cl, NO₂) | Higher regioselectivity in nitration |

生物活性

1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated aromatic compound with significant biological activity due to its structural characteristics. This article explores its interactions with biological systems, potential toxicity, and its applications in medicinal chemistry.

- Molecular Formula : C₆H₂ClF₂NO₂

- Molecular Weight : 193.54 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : Around 247.6 °C

The compound features a benzene ring substituted with one chlorine atom, two fluorine atoms, and one nitro group. These substituents influence its reactivity and biological interactions significantly.

The biological activity of this compound is primarily linked to its interactions with various enzymes and proteins within biological systems. Nitrobenzene derivatives are known to affect multiple biochemical pathways, often through electrophilic aromatic substitution mechanisms. The introduction of nitro groups can significantly alter the reactivity of organic molecules, leading to various cellular effects that may include toxicity or modulation of enzymatic activities.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity. The LD50 values in rat studies vary, with one study reporting an LD50 of approximately 560 mg/kg body weight for male and female Sprague-Dawley rats . Signs of intoxication include reduced appetite, activity levels, and severe physiological effects such as hemorrhagic lungs and jaundiced liver.

Genotoxicity

Genotoxic studies present mixed results. In bacterial test systems, the compound showed weak mutagenic activity but was not mutagenic in mammalian cell test systems in vitro. It induced increased rates of Sister Chromatid Exchanges, although the biological relevance of this effect remains unclear. The substance is suspected of being genotoxic, particularly as a weak clastogen .

Carcinogenic Potential

There is concern regarding the carcinogenic potential of this compound based on studies that indicate tumor induction in various organs of rats and in the liver of mice. Despite methodological deficiencies in these studies, they raise significant safety concerns about long-term exposure to this compound .

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing various pharmaceuticals, including antibacterials. Its role in synthesizing 2,4-dichloro-3,5-difluorobenzoic acid demonstrates its importance as an intermediate in drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential applications of this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | 0.93 | Different position of nitro group |

| 1-Chloro-2,5-difluoro-3-nitrobenzene | 1805029-24-6 | 0.92 | Variation in fluorine positioning |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | 2339-78-8 | 0.92 | Contains two chlorine atoms |

| 3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | 0.91 | Different position for chlorine |

The structural variations among these compounds affect their reactivity and biological interactions, making each unique in its chemical behavior and potential applications.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-chloro-2,4-difluoro-3-nitrobenzene, and how do substituent positions influence regioselectivity?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzene ring. For example, starting with 1-chloro-2,4-difluorobenzene, nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) directs the nitro group to the meta position relative to chlorine, leveraging the electron-withdrawing effects of halogens. The fluorine substituents, being ortho/para-directing but deactivating, further guide nitration to specific positions. Characterization via NMR (¹H/¹³C/¹⁹F) and IR spectroscopy is critical to confirm regiochemistry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar nitroaromatic compounds?

- Methodological Answer : ¹⁹F NMR is particularly useful due to the distinct chemical shifts of fluorine atoms in different electronic environments. For instance, fluorine atoms ortho to a nitro group exhibit downfield shifts (~-100 ppm), while those para to chlorine show upfield shifts. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation of molecular structure and substituent positions .

Q. What are the primary reactivity patterns of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group strongly activates the ring for NAS at positions ortho and para to itself, while chlorine and fluorine act as leaving groups under specific conditions. For example, reaction with methoxide (NaOMe) may replace chlorine or fluorine, depending on solvent polarity and temperature. Kinetic vs. thermodynamic control must be assessed via time-resolved HPLC or GC-MS monitoring .

Advanced Research Questions

Q. How do computational models predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. For example, nitronium ion attack is predicted at the position meta to fluorine and para to chlorine, consistent with experimental observations. Comparative analysis with in situ spectroscopic data validates computational predictions .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity of nitroaromatic compounds with halogen substituents?

- Methodological Answer : Discrepancies may arise from variations in microbial strains or assay conditions. Standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature, coupled with molecular docking studies (e.g., targeting DNA gyrase), can clarify structure-activity relationships. For instance, the nitro group’s electron-withdrawing effect may enhance binding to bacterial enzymes, but steric hindrance from halogens could reduce efficacy .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products form?

- Methodological Answer : Accelerated stability studies (ICH guidelines) using HPLC-MS identify degradation pathways. Under basic conditions, hydrolysis of the nitro group to amine derivatives may occur, while UV exposure can induce denitration or ring-opening. Control experiments with radical scavengers (e.g., BHT) help distinguish oxidative vs. hydrolytic degradation .

Q. What role does isotopic labeling play in tracing the metabolic fate of this compound in environmental or biological systems?

- Methodological Answer : ¹⁴C or ¹⁵N isotopic labeling, followed by LC-MS/MS analysis, tracks metabolite formation in microbial degradation studies. For example, nitro-reductase activity in soil bacteria may convert the nitro group to amine intermediates, with fluorine and chlorine retained or replaced depending on enzymatic specificity .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions to resolve ambiguities .

- Contradiction Analysis : Use controlled replicate experiments and meta-analyses of published datasets to address conflicting results .

- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions and store the compound at 2–8°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。